

The Discovery and History of Bradykinin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bradykinin (acetate)*

Cat. No.: *B10760427*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the peptide bradykinin. It details the initial groundbreaking experiments, the key researchers involved, and the subsequent elucidation of its physiological role and signaling pathways. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing complex biological processes through diagrams.

The Serendipitous Discovery of a Vasoactive Peptide

The story of bradykinin begins in 1948 at the Biological Institute in São Paulo, Brazil, with a team of physiologists and pharmacologists led by Dr. Maurício Rocha e Silva.^[1] In collaboration with his colleagues Wilson Teixeira Beraldo and Gastão Rosenfeld, Rocha e Silva was investigating the toxicological effects of snake venom on circulatory shock.^{[1][2][3]} Their research was initially an extension of studies on proteolytic enzymes and their potential role in histamine release, a known mediator of shock.^[3]

The pivotal moment came during experiments involving the venom of the Brazilian lancehead snake, *Bothrops jararaca*.^{[1][3]} When the venom was added to the blood plasma of animals,

the researchers observed a potent hypotensive effect.^[1] Further investigation using an isolated guinea pig ileum preparation revealed that a substance released in the plasma induced a slow, sustained contraction of the smooth muscle.^{[4][5]} This slow contractile response distinguished it from the rapid effects of histamine, leading the team to name the novel substance "bradykinin," from the Greek words bradys (slow) and kinin (to move).

This discovery, published in the American Journal of Physiology in 1949, marked the identification of a new autopharmacological principle: a biologically active substance released within the body from an inactive precursor by enzymatic action.^[6]

Key Researchers and Institutions

Key Individuals	Institution	Contribution
Maurício Rocha e Silva	Biological Institute, São Paulo, Brazil	Led the research team that discovered bradykinin.
Wilson Teixeira Beraldo	Biological Institute, São Paulo, Brazil	Co-discovered bradykinin and contributed to the initial experiments.
Gastão Rosenfeld	Butantan Institute, São Paulo, Brazil	Provided the <i>Bothrops jararaca</i> venom and co-discovered bradykinin.
Sérgio Henrique Ferreira	University of São Paulo, Ribeirão Preto, Brazil	Discovered and characterized bradykinin-potentiating factors (BPFs). ^{[7][8]}

Experimental Protocols: The Foundation of Discovery

The initial identification and characterization of bradykinin relied on meticulous experimental work. The following sections provide a detailed look at the key methodologies employed.

The Original Discovery: Release of Bradykinin by *Bothrops jararaca* Venom

Objective: To investigate the effects of *Bothrops jararaca* venom on mammalian blood plasma.

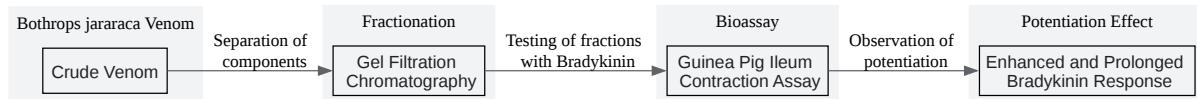
Methodology (based on Rocha e Silva, Beraldo, and Rosenfeld, 1949):

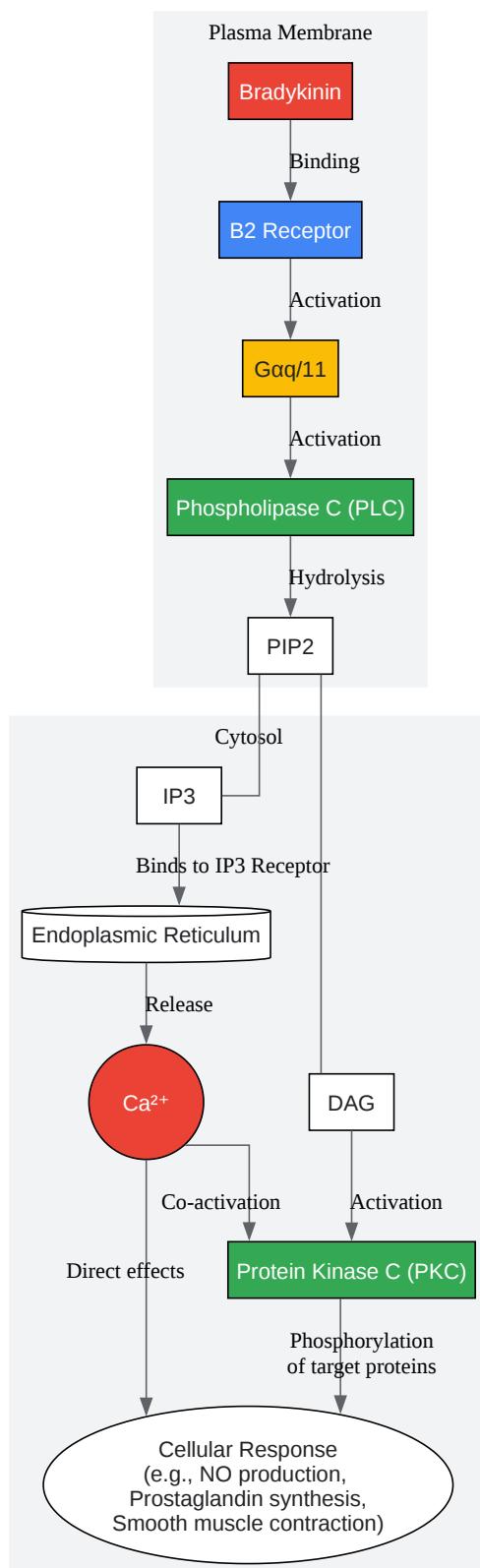
- Preparation of Plasma: Blood was collected from dogs into a solution containing sodium citrate to prevent coagulation. The blood was then centrifuged to separate the plasma.
- Incubation with Venom: A solution of *Bothrops jararaca* venom was added to the prepared dog plasma. The mixture was incubated at 37°C.
- Bioassay on Guinea Pig Ileum:
 - A segment of the terminal ileum from a guinea pig was suspended in a temperature-controlled organ bath containing a physiological salt solution (e.g., Tyrode's solution).
 - One end of the ileum was fixed, and the other was attached to a lever system connected to a kymograph to record muscle contractions.
 - Aliquots of the venom-treated plasma were added to the organ bath.
- Observation: The researchers observed a slow, sustained contraction of the guinea pig ileum upon the addition of the venom-incubated plasma, an effect not seen with venom or plasma alone. This indicated the release of a smooth muscle-stimulating substance.

Isolation and Purification of Bradykinin

The isolation of pure bradykinin from plasma was a significant challenge due to its low concentration and susceptibility to degradation. Early methods involved a series of precipitation and chromatographic steps.

Generalized Protocol for Bradykinin Isolation:


- Enzymatic Release: Incubation of plasma globulin fraction with trypsin or snake venom to generate bradykinin.
- Ethanol Precipitation: Addition of ethanol to the mixture to precipitate larger proteins, leaving bradykinin in the supernatant.


- Chromatography:
 - Ion-exchange chromatography: To separate peptides based on charge.
 - Gel filtration chromatography: To separate molecules based on size.
 - Reversed-phase high-performance liquid chromatography (RP-HPLC): A high-resolution technique used in later years for final purification.

Discovery of Bradykinin-Potentiating Factors (BPFs)

In the 1960s, Sérgio Ferreira, a student of Rocha e Silva, made another crucial discovery. He found that the venom of *Bothrops jararaca* also contained substances that enhanced and prolonged the effects of bradykinin.^{[7][8]} He named these substances Bradykinin-Potentiating Factors (BPFs).

Experimental Workflow for BPF Discovery:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [encyclopedia.pub](#) [encyclopedia.pub]
- 2. [researchgate.net](#) [researchgate.net]
- 3. Maurício Rocha e Silva MD: snake venom, bradykinin and the rise of autopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [researchgate.net](#) [researchgate.net]
- 5. Potentiation of the effects of bradykinin on its receptor in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bradykinin, a hypotensive and smooth muscle stimulating factor released from plasma globulin by snake venoms and by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [discovery.researcher.life](#) [discovery.researcher.life]
- 8. Sérgio Ferreira and Bothrops jararaca at the Royal College of Surgeons, London | MDPI [mdpi.com]
- To cite this document: BenchChem. [The Discovery and History of Bradykinin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10760427#discovery-and-history-of-bradykinin-peptide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com